O-Acetyl-N-carbobenzoxyhydroxylamine CAS number and synonyms
O-Acetyl-N-carbobenzoxyhydroxylamine CAS number and synonyms
CAS Number: 180798-01-0 Primary Application: Electrophilic Amination Reagent
Executive Summary
O-Acetyl-N-carbobenzoxyhydroxylamine (CAS 180798-01-0) is a specialized electrophilic aminating reagent used primarily in organic synthesis to introduce a protected amino group (N-Cbz) into nucleophilic substrates.[1][2][3] Unlike traditional nucleophilic amines, this compound features an "inverted" reactivity profile where the nitrogen atom acts as an electrophile due to the leaving group ability of the O-acetyl moiety. This guide details its physicochemical properties, synthesis, mechanistic pathways, and applications in drug development, specifically for constructing C–N bonds in complex molecular architectures.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | O-Acetyl-N-carbobenzoxyhydroxylamine |
| CAS Number | 180798-01-0 |
| Synonyms | Benzyl |
| Molecular Formula | C |
| Molecular Weight | 209.20 g/mol |
| Appearance | White to almost white powder or crystal |
| Solubility | Soluble in CH |
| Storage | 0–10°C (Refrigerate); Moisture sensitive |
| Purity Grade | Typically >98.0% (Titration) |
Synthesis & Preparation Protocol
The synthesis of O-Acetyl-N-carbobenzoxyhydroxylamine relies on the selective O-acylation of N-carbobenzoxyhydroxylamine (Benzyl hydroxycarbamate). The protocol below prioritizes regioselectivity to avoid N-acylation or over-acylation.
Core Reaction Scheme
The transformation involves the nucleophilic attack of the hydroxamic oxygen on the acetylating agent (Acetic Anhydride), buffered by a mild base to neutralize the acetic acid byproduct.
Figure 1: Regioselective synthesis pathway for O-Acetyl-N-carbobenzoxyhydroxylamine.
Detailed Methodology
Reagents:
-
N-Cbz-hydroxylamine (1.0 equiv)
-
Acetic Anhydride (1.1 equiv)
-
Pyridine (1.2 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Protocol:
-
Dissolution: In a flame-dried round-bottom flask, dissolve N-Cbz-hydroxylamine in anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add pyridine dropwise, followed by the slow addition of acetic anhydride over 15 minutes. The slow addition prevents exotherms that could degrade the labile N–O bond.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (typically 30% EtOAc/Hexanes) for the disappearance of the starting hydroxamate.
-
Workup: Dilute with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO
(to remove acetic acid), and brine. -
Isolation: Dry the organic layer over MgSO
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Et
O/Hexanes or purify via flash column chromatography (Silica gel) if necessary.
Mechanism of Action: Electrophilic Amination
The defining feature of O-Acetyl-N-carbobenzoxyhydroxylamine is its ability to transfer the nitrogen moiety (
Catalytic Cycle (Copper-Catalyzed)
In a typical organozinc amination, a Copper(I) catalyst facilitates the transmetalation and subsequent oxidative addition into the N–O bond.
Figure 2: Copper-catalyzed electrophilic amination cycle using O-Acetyl-N-carbobenzoxyhydroxylamine.
Mechanistic Steps:
-
Transmetalation: The organozinc reagent (R-ZnX) transfers the alkyl/aryl group to the Copper(I) salt.
-
Oxidative Addition: The Cu(I) species inserts into the weak N–O bond of the O-Acetyl-N-carbobenzoxyhydroxylamine. This is the turnover-limiting step in many systems.
-
Reductive Elimination: The C–N bond forms, releasing the protected amine (R-NH-Cbz) and regenerating the Cu(I) catalyst.
Applications in Drug Development[7]
Direct C–H Amination
Researchers utilize this reagent to install amino groups directly onto arenes. In Pd-catalyzed C–H activation, the reagent acts as the oxidant and nitrogen source, converting Ar–H to Ar–NH–Cbz. This is critical for late-stage functionalization of pharmaceutical intermediates.
Synthesis of Protected Primary Amines
The reaction with organometallics (Grignard or Organozinc reagents) provides a direct route to Cbz-protected primary amines.
-
Reaction: R-ZnCl + Cbz-NH-OAc
R-NH-Cbz -
Deprotection: The Cbz group is easily removed via hydrogenolysis (H
, Pd/C) to yield the free amine (R-NH ), avoiding the harsh conditions often required for other protecting groups.[4]
Comparison with O-Benzoyl Analogs
While O-benzoyl hydroxylamines are also common, the O-acetyl variant (CAS 180798-01-0) offers:
-
Atom Economy: Lower molecular weight byproduct (Acetic acid vs. Benzoic acid).
-
Solubility: The acetate byproduct is more water-soluble, simplifying workup.
-
Reactivity: The acetate is a slightly poorer leaving group than benzoate, which can offer better stability for sensitive substrates that might decompose with more aggressive reagents.
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[5] |
| Eye Irritation | H319 | Causes serious eye irritation.[5][6] |
| STOT-SE | H335 | May cause respiratory irritation.[5] |
Handling Protocols:
-
Engineering Controls: Always handle within a fume hood to avoid inhalation of dust/aerosols.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Thermal Stability: The compound contains a weak N–O bond. While stable at 0°C, avoid heating above 40°C during synthesis or storage to prevent thermal decomposition (potential exotherm).
-
Incompatibility: Strong reducing agents and strong bases.
References
-
TCI Chemicals. Product Specification: O-Acetyl-N-carbobenzoxyhydroxylamine (A2193).[2][3] Retrieved from .
-
PureSynth. O-Acetyl-N-Carbobenzoxyhydroxylamine 98.0% (CAS 180798-01-0).[2][3][7] Retrieved from .
-
Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. Journal of Organic Chemistry.[8] . (Foundational text on electrophilic amination mechanisms relevant to O-acyl hydroxylamines).
-
ChemicalBook. O-Acetyl-N-carbobenzoxyhydroxylamine Properties and Safety. Retrieved from .
Sources
- 1. O-Acetyl-N-carbobenzoxyhydroxylamine | 180798-01-0 | TCI EUROPE N.V. [tcichemicals.com]
- 2. O-Acetyl-N-carbobenzoxyhydroxylamine | 180798-01-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. O-Acetyl-N-carbobenzoxyhydroxylamine >98.0%(T) 1g - Bestel goedkope laboratoriumproducten bij Laboratoriumdiscounter. Van microscopen tot chemicaliën, snel geleverd in Nederland. Bekijk ons assortiment! [laboratoriumdiscounter.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pure-synth.com [pure-synth.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
